Methyl 2-(4-bromo-2-formylphenoxy)propanoate
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Overview
Description
“Methyl 2-(4-bromo-2-formylphenoxy)propanoate” is a chemical compound with the CAS Number: 1249671-35-9 . It has a molecular weight of 287.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “Methyl 2-(4-bromo-2-formylphenoxy)propanoate” is1S/C11H11BrO4/c1-7(11(14)15-2)16-10-4-3-9(12)5-8(10)6-13/h3-7H,1-2H3
. This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-(4-bromo-2-formylphenoxy)propanoate” is a powder that is stored at room temperature . It has a molecular weight of 287.11 .Scientific Research Applications
Synthesis of Bioactive Compounds
Methyl 2-(4-bromo-2-formylphenoxy)propanoate: is a valuable precursor in the synthesis of bioactive compounds. Its structure allows for the introduction of various functional groups, making it a versatile building block for creating molecules with potential anti-tumor and anti-inflammatory properties .
Development of Conducting Polymers
This compound can be used in the development of conducting polymers. Its phenolic structure is conducive to polymerization, and the presence of the ester group can facilitate cross-linking, which is essential for creating stable and conductive polymer networks .
Production of Plastics and Adhesives
The thermal stability imparted by Methyl 2-(4-bromo-2-formylphenoxy)propanoate makes it an excellent additive in the production of plastics and adhesives. It can enhance the material’s resistance to degradation at high temperatures, thus extending the life of the product .
Coatings Industry
In the coatings industry, this compound contributes to the formulation of coatings that require improved flame retardancy and UV protection. Its brominated aromatic structure is particularly effective in absorbing UV radiation and inhibiting flame propagation .
Antioxidant Applications
Due to its phenolic nature, Methyl 2-(4-bromo-2-formylphenoxy)propanoate can act as an antioxidant. It can be incorporated into materials or products that are prone to oxidative degradation, thereby enhancing their durability and shelf-life .
Flame Retardants
The bromine atom in the compound’s structure makes it a candidate for use as a flame retardant. When incorporated into materials, it can help in reducing the flammability and rate of burning, which is crucial for safety applications .
Ultraviolet Absorbers
The compound’s ability to absorb UV light makes it suitable for use as an ultraviolet absorber in various applications, including sunscreens and protective coatings. This can prevent UV-induced damage to materials and skin .
Research Tool in Organic Synthesis
As a research chemical, Methyl 2-(4-bromo-2-formylphenoxy)propanoate serves as a tool in organic synthesis. It can be used to study reaction mechanisms and develop new synthetic pathways for complex organic molecules .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-(4-bromo-2-formylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-7(11(14)15-2)16-10-4-3-9(12)5-8(10)6-13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMFTDSPYSFXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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